Boc-4-(trifluoromethyl)-D-phenylalanine
Description
Significance and Role as a Non-Natural Amino Acid in Chemical Biology
Boc-4-(trifluoromethyl)-D-phenylalanine is classified as a non-natural amino acid, meaning it is not one of the 20 proteinogenic amino acids. The "Boc" refers to the tert-butyloxycarbonyl protecting group attached to the amino group, which is a common strategy in peptide synthesis to prevent unwanted reactions. The core significance of this compound lies in the trifluoromethyl (CF₃) group attached to the phenyl ring of D-phenylalanine.
The incorporation of fluorinated non-natural amino acids like this compound into peptides and other bioactive molecules is a powerful strategy in chemical biology and drug discovery. nih.gov The CF₃ group imparts unique physicochemical properties that can profoundly influence the behavior of these molecules. mdpi.com
Key Properties Conferred by the Trifluoromethyl Group:
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. This is a critical factor for the bioavailability of potential drug candidates. mdpi.comresearchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. mdpi.com This can increase the half-life of a drug, allowing for less frequent dosing.
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can alter the electronic distribution of the aromatic ring, which can fine-tune binding interactions with biological targets such as proteins and enzymes. mdpi.com
Conformational Control: The steric bulk of the CF₃ group can be used to introduce specific conformational constraints in a peptide backbone. This can lock a peptide into a bioactive conformation, increasing its potency and selectivity for a particular receptor.
These properties make fluorinated amino acids valuable building blocks for developing novel therapeutic agents, including antibiotics, antivirals, and cancer therapies. numberanalytics.comnih.gov Beyond pharmaceuticals, these compounds are being investigated for applications in materials science for creating self-assembling peptides and novel nanomaterials, and in biotechnology for protein engineering and the development of sensitive biosensors. numberanalytics.com
Table 1: Physicochemical Impact of the Trifluoromethyl Group
| Property | Influence of Trifluoromethyl Group | Consequence in Chemical Biology |
|---|---|---|
| Lipophilicity | Increases lipophilicity | Enhances membrane permeability and cell uptake |
| Metabolic Resistance | High C-F bond strength resists enzymatic cleavage | Improves in vivo stability and pharmacokinetic profile |
| Electronic Nature | Strong electron-withdrawing effect | Modulates binding affinity and receptor interactions |
| Steric Hindrance | Provides bulk | Induces specific molecular conformations |
Historical Context of Trifluoromethylated Amino Acid Derivatives in Research
The exploration of trifluoromethylated organic compounds is not a recent endeavor. The synthesis of amino acids containing a trifluoromethyl group was documented in scientific literature as early as 1955. acs.org A few years later, in 1963, flufenamic acid, an anti-inflammatory drug featuring a trifluoromethyl group, was developed, highlighting the early recognition of the utility of this functional group in medicinal chemistry. wikipedia.org
Throughout the latter half of the 20th century, the introduction of fluorine and fluorinated groups into organic molecules became an increasingly common strategy in drug development. mdpi.com Scientists recognized that this approach could be used to systematically improve the biological activity and metabolic stability of drug candidates. mdpi.com This led to a focused effort on creating new chemical reagents and methods to efficiently introduce the CF₃ group into a wide range of molecular scaffolds. mdpi.com
The rise of peptide-based therapeutics in recent decades has further propelled research into fluorinated amino acids. Peptides have emerged as a significant class of therapeutic agents, and "tailor-made" amino acids, including those with fluorine modifications, are now considered indispensable components in the design of modern pharmaceuticals. nih.govnih.gov This historical progression from simple fluorinated molecules to complex, strategically designed amino acid derivatives like this compound underscores the evolution of medicinal chemistry and the enduring importance of fluorine in the field.
Overview of Current Research Landscape and Future Directions
The field of fluorinated amino acids, including this compound, is dynamic and continues to expand into new scientific frontiers. Current research is largely focused on refining synthesis techniques and broadening the applications of these unique building blocks.
Current Research Highlights:
Advanced Synthesis Methods: Researchers are developing more efficient and environmentally friendly methods for producing trifluoromethylated amino acids. nih.gov Techniques like photoredox catalysis and microfluidics are being employed to overcome the limitations of traditional synthetic routes, which often require harsh reaction conditions. nih.gov
Late-Stage Functionalization: A significant trend is the development of methods to introduce the CF₃ group into peptides and proteins at a late stage of their synthesis. nih.govacs.org This allows for the rapid diversification of complex biomolecules to study structure-activity relationships.
Enzymatic and Biocatalytic Approaches: Scientists are harnessing the power of enzymes to perform highly specific and enantioselective trifluoromethylation reactions. acs.org This "green chemistry" approach offers a high degree of control over the final product's stereochemistry, which is crucial for biological activity.
Future Directions:
The future of research involving trifluoromethylated amino acids points toward increasingly sophisticated applications in medicine and technology.
Novel Therapeutics: The development of new drugs remains a primary focus. Fluorinated amino acids are being explored for their potential in creating next-generation antibiotics that can combat resistant bacteria, more potent antiviral agents, and targeted cancer therapies. numberanalytics.com
Advanced Materials: In materials science, these amino acids are expected to play a role in the design of "smart" materials, such as self-assembling hydrogels for tissue engineering and nanomaterials with unique electronic or optical properties. numberanalytics.com
Probes for Biological Imaging: The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Peptides containing ¹⁹F can be used as non-invasive probes to study protein-protein interactions and other biological processes in living systems. nih.gov
The continued exploration and application of compounds like this compound are set to expand the toolkit available to chemists and biologists, paving the way for innovations in medicine, biotechnology, and materials science. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82317-83-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Boc 4 Trifluoromethyl D Phenylalanine
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods are highly favored for their efficiency and high degree of stereoselectivity under mild reaction conditions. These approaches leverage the catalytic prowess of enzymes for key transformations.
The reductive amination of the corresponding α-keto acid, 4-(trifluoromethyl)phenylpyruvic acid, stands as a prominent method for synthesizing Boc-4-(trifluoromethyl)-D-phenylalanine. This process typically involves an amino acid dehydrogenase (AADH) enzyme. The reaction utilizes an ammonia (B1221849) source and a reducing agent, often a nicotinamide (B372718) cofactor like NADH or a synthetic mimic, which is regenerated in situ. The enzyme dictates the stereochemical outcome, with D-selective amino acid dehydrogenases yielding the D-amino acid. The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
| Enzyme Type | Substrate | Key Reagents | Product | Stereoselectivity |
| D-Amino Acid Dehydrogenase (D-AADH) | 4-(trifluoromethyl)phenylpyruvic acid | Ammonia, NADH | D-4-(trifluoromethyl)phenylalanine | High (often >99% e.e.) |
Transamination, facilitated by transaminases (also known as aminotransferases), is another powerful enzymatic tool for asymmetric amine synthesis. In this approach, an amino group is transferred from a donor molecule to the keto acid precursor, 4-(trifluoromethyl)phenylpyruvic acid. D-amino acid transaminases (D-ATA) are specifically employed to produce the D-enantiomer. A common amino donor is D-alanine, which is converted to pyruvate (B1213749) in the process. The equilibrium of the reaction can be shifted towards the product side by removing the pyruvate, for instance, by using a lactate (B86563) dehydrogenase to convert it to lactate.
Deracemization offers a route to a single enantiomer from a racemic mixture of the amino acid. A typical dynamic kinetic resolution (DKR) process involves two key steps. First, an enantioselective enzyme, such as a D-aminoacylase, selectively acts on one enantiomer in the racemic starting material. For instance, in a racemic mixture of N-acetyl-4-(trifluoromethyl)phenylalanine, a D-aminoacylase would selectively deacetylate the D-enantiomer. The remaining L-enantiomer is then racemized in situ by a racemase or by chemical means, allowing it to be converted by the D-aminoacylase continuously. This process can theoretically achieve a 100% yield of the desired D-enantiomer.
Enzymatic hydroamination involves the direct addition of ammonia across the double bond of an α,β-unsaturated carboxylic acid precursor, such as 4-(trifluoromethyl)cinnamic acid. Phenylalanine ammonia lyases (PALs) are enzymes known to catalyze this type of reaction. While PALs typically catalyze the elimination of ammonia from L-phenylalanine, under high concentrations of ammonia, the reverse reaction—the addition of ammonia to a cinnamic acid derivative—can be achieved. The stereoselectivity is dictated by the specific enzyme used.
Asymmetric alkene reduction is a well-established method for setting stereocenters. In the context of synthesizing this compound, this pathway would start with an N-acetyldehydrophenylalanine derivative. The carbon-carbon double bond of (Z)-N-acetyl-4-(trifluoromethyl)dehydrophenylalanine is enantioselectively hydrogenated using a chiral catalyst. While often accomplished with chiral transition metal complexes (e.g., Rhodium- or Ruthenium-based), enzymatic versions using enoate reductases can also be employed. These enzymes use a cofactor like NADH to deliver hydride to the double bond with high stereocontrol. The resulting N-acetyl-D-amino acid is then deacylated, and the amino group is protected with a Boc group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the synthesis of precursors for this compound. A common strategy involves a Heck or Suzuki coupling to construct the carbon skeleton of the molecule. For instance, a protected dehydroalanine (B155165) derivative can undergo a Heck coupling with a 4-halobenzotrifluoride (e.g., 4-iodobenzotrifluoride). The resulting coupled product is then subjected to asymmetric hydrogenation to introduce the chiral center, followed by deprotection and Boc-protection steps.
Alternatively, a Suzuki coupling could be used to couple 4-(trifluoromethyl)phenylboronic acid with a serine-derived electrophile. The choice of ligands for the palladium catalyst is crucial for achieving high yields and preventing side reactions.
| Coupling Type | Reactant 1 | Reactant 2 | Catalyst System | Intermediate Product |
| Heck Coupling | Protected Dehydroalanine | 4-Iodobenzotrifluoride | Pd(OAc)₂, Ligand (e.g., a phosphine) | Protected 4-(trifluoromethyl)dehydrophenylalanine |
| Suzuki Coupling | 4-(Trifluoromethyl)phenylboronic acid | Protected β-iodoalanine derivative | Pd(PPh₃)₄, Base | Protected 4-(trifluoromethyl)phenylalanine derivative |
These palladium-catalyzed methods offer great flexibility in accessing a wide range of substituted phenylalanines by simply varying the coupling partners.
Negishi Cross-Coupling for Phenylalanine Derivatives
The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, offers a versatile method for the synthesis of complex molecules. wikipedia.orgshivajicollege.ac.in This reaction is particularly useful for creating C(sp²)–C(sp³) bonds, which is essential for constructing the phenylalanine backbone. nih.gov In the context of synthesizing this compound, a key step would involve the coupling of a protected D-alanine derivative, such as a β-iodoalanine, with a 4-(trifluoromethyl)phenylzinc reagent. nih.gov The reaction is known for its high functional group tolerance and can be carried out under mild conditions. wikipedia.org
Recent advancements have focused on improving the efficiency and applicability of the Negishi coupling, including the use of photochemically enhanced methods and flow chemistry, which can lead to higher yields and better control over reaction parameters. nih.gov While specific examples detailing the synthesis of this compound via this method are not abundant in the literature, the general applicability of the Negishi coupling to the synthesis of non-canonical amino acids is well-established. nih.gov
Table 1: Illustrative Conditions for Negishi Cross-Coupling in Phenylalanine Synthesis This table is a composite of typical conditions reported for Negishi couplings of amino acid derivatives and may require optimization for the specific synthesis of this compound.
| Parameter | Condition | Reference |
| Organozinc Reagent | 4-(Trifluoromethyl)phenylzinc halide | N/A |
| Organic Halide | Boc-D-β-iodoalanine methyl ester | nih.gov |
| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | wikipedia.org |
| Solvent | THF, DMF | nih.gov |
| Temperature | Room temperature to 65°C | nih.gov |
Stille Coupling in Fluorinated Phenylalanine Synthesis
The Stille coupling reaction, which pairs an organotin compound with an organic halide catalyzed by palladium, is another effective method for generating the carbon framework of fluorinated phenylalanine derivatives. This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. beilstein-journals.org For the synthesis of this compound, a plausible route would involve the coupling of a protected D-iodophenylalanine derivative with a 4-(trifluoromethyl)phenyltin reagent.
While the toxicity of organotin compounds is a concern, the Stille reaction remains a valuable tool in organic synthesis. Research has demonstrated the successful use of Stille coupling to introduce vinyl groups into protected N-Boc-bromophenylalanine, which can then be further functionalized. wikipedia.org This highlights the potential of the Stille reaction in building complex side chains on the phenylalanine scaffold.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. conicet.gov.ar This strategy is particularly useful for the asymmetric synthesis of amino acids. In the synthesis of D-phenylalanine derivatives, a chiral auxiliary can be attached to a glycine (B1666218) or alanine (B10760859) precursor to direct the stereoselective introduction of the 4-(trifluoromethyl)benzyl group.
One common approach involves the use of chiral Ni(II) complexes of Schiff bases derived from a chiral ligand and glycine or alanine. These complexes can then be alkylated with high diastereoselectivity. nih.gov For the synthesis of this compound, a chiral auxiliary derived from a readily available chiral pool material, such as an amino alcohol, would be used to establish the desired D-stereocenter. conicet.gov.ar After the key stereocenter-forming reaction, the auxiliary can be cleaved and ideally recycled. The use of pseudoenantiomeric phase transfer catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) allows for the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with high yields and enantioselectivity. nih.gov
Table 2: Chiral Auxiliaries in Asymmetric Amino Acid Synthesis
| Chiral Auxiliary Type | Key Features | Reference |
| Oxazolidinones | Popularized by David Evans; direct aldol (B89426), alkylation, and Diels-Alder reactions. | conicet.gov.ar |
| Ni(II) Schiff Base Complexes | Allows for diastereoselective alkylation of glycine or alanine Schiff bases. | nih.gov |
| Cinchona Alkaloid-derived Catalysts | Used in phase-transfer catalysis for asymmetric alkylation. | nih.gov |
Erlenmeyer Azlactone Synthesis Routes
The Erlenmeyer-Plöchl azlactone synthesis is a classic method for the preparation of α-amino acids. wikipedia.org The reaction involves the condensation of an N-acylglycine, typically hippuric acid, with an aldehyde in the presence of acetic anhydride. wikipedia.orgyoutube.com This forms an azlactone, or oxazolone, intermediate. wikipedia.orgyoutube.comdrugfuture.com For the synthesis of 4-(trifluoromethyl)-D-phenylalanine, 4-(trifluoromethyl)benzaldehyde (B58038) would be used as the aldehyde component. shivajicollege.ac.in
The resulting unsaturated azlactone can then be reduced and hydrolyzed to yield the desired amino acid. wikipedia.org To obtain the D-enantiomer, a stereoselective reduction of the dehydroamino acid precursor derived from the azlactone is required. This can often be achieved through asymmetric hydrogenation using a chiral catalyst. The Erlenmeyer synthesis is a robust and well-established method, and various modifications have been developed to improve yields and expand its scope. conicet.gov.ardrugfuture.com
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgresearchgate.net This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine. wikipedia.org In the context of amino acid synthesis, the Knoevenagel condensation can be used to prepare α,β-unsaturated precursors.
For the synthesis of this compound, the reaction would involve the condensation of 4-(trifluoromethyl)benzaldehyde with an active methylene (B1212753) compound, such as a protected glycine derivative. unifap.bracs.org The resulting α,β-unsaturated product can then be subjected to asymmetric reduction to introduce the desired D-stereochemistry at the α-carbon. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can be employed when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation and decarboxylation in a single step. organic-chemistry.org
Stereoselective Synthetic Pathways
The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds like this compound.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, and it is widely used in the synthesis of chiral amino acids. nih.gov This method typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand.
In the synthesis of this compound, a dehydroamino acid precursor, such as the product from an Erlenmeyer azlactone or Knoevenagel condensation route, would be hydrogenated in the presence of a chiral catalyst. beilstein-journals.org The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. The hydrogenation of N-Boc-protected dehydrodipeptides has been shown to proceed with high optical induction in the presence of chiral rhodium complexes, demonstrating the feasibility of this approach for creating the desired stereocenter. nih.gov
Table 3: Common Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal | Key Features |
| DIPAMP | Rhodium | One of the first highly effective chiral phosphine ligands. |
| BINAP | Ruthenium, Rhodium | Axially chiral biaryl phosphine ligand, widely used. |
| DuPhos | Rhodium | C₂-symmetric bis(phospholane) ligand, known for high enantioselectivity. |
| Josiphos | Rhodium, Iridium | Ferrocene-based diphosphine ligands. |
Enantioselective Biocatalysis
Enantioselective biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral molecules, including non-canonical D-amino acids like D-phenylalanine derivatives. acs.org These enzymatic methods operate under mild conditions and offer high enantioselectivity, making them attractive alternatives to traditional chemical synthesis. nih.gov The synthesis of D-arylalanines can be achieved from inexpensive and readily available precursors through various enzymatic approaches. nih.govresearchgate.net
One prominent biocatalytic method involves the asymmetric reductive amination of a corresponding α-keto acid precursor, in this case, 4-(trifluoromethyl)phenylpyruvic acid. nih.govd-aminoacids.com This transformation can be effectively catalyzed by D-amino acid dehydrogenases (DAADHs). nih.gov Engineered DAADHs, such as those derived from Corynebacterium glutamicum or Symbiobacterium thermophilum, have been successfully employed for the synthesis of various D-arylalanines with high yields and excellent enantiomeric excess (>98% ee). nih.govrsc.org To drive the reaction to completion, a cofactor regeneration system, often involving glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is typically co-expressed within a whole-cell biocatalyst. nih.govrsc.org
Another established biocatalytic route is the kinetic resolution of a racemic mixture of N-acyl-4-(trifluoromethyl)phenylalanine. This process utilizes enzymes like N-acyl-D-amino acid amidohydrolase, which selectively hydrolyzes the N-acyl group from the D-enantiomer, allowing for the separation of the desired D-amino acid. nih.gov Additionally, multi-enzyme cascade reactions are being developed to convert L-amino acids into their D-counterparts through a stereoisomeric inversion process, further expanding the economic viability of producing D-amino acids. nih.govrsc.org While direct enzymatic synthesis of the Boc-protected form is less common, the biocatalytically produced D-4-(trifluoromethyl)phenylalanine serves as a crucial intermediate for subsequent protection.
Table 1: Biocatalytic Approaches for D-Arylalanine Synthesis
| Enzymatic Strategy | Key Enzyme(s) | Starting Material | Typical Product | Key Advantages |
|---|---|---|---|---|
| Asymmetric Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) & Cofactor Dehydrogenase (e.g., GDH, FDH) | α-Keto Acid (e.g., 4-(trifluoromethyl)phenylpyruvic acid) | D-Amino Acid | High atom economy, high enantioselectivity (>98% ee) nih.gov |
| Kinetic Resolution | N-Acyl-D-amino acid amidohydrolase | Racemic N-Acyl-amino acid | D-Amino Acid | High enantiopurity of the D-enantiomer nih.gov |
| Stereoinversion Cascade | L-amino acid deaminase (LAAD) & D-amino acid dehydrogenase (DAADH) | L-Amino Acid | D-Amino Acid | Utilizes inexpensive L-amino acid precursors rsc.org |
| Enantioselective Hydroamination | Phenylalanine Ammonia-Lyase (PAL) variants | trans-Cinnamic Acid derivative | D-Amino Acid | Direct amination of a C=C bond researchgate.net |
Applications in Peptide Synthesis and Medicinal Chemistry
Role as a Key Building Block in Complex Peptide Synthesis
Boc-4-(trifluoromethyl)-D-phenylalanine serves as a crucial building block in the methodical construction of complex peptide chains. chemimpex.com The Boc group is an acid-labile protecting group for the amine functional group of the amino acid. This protection is essential during peptide synthesis, as it prevents the amine from participating in unwanted side reactions, ensuring that the peptide bond forms only at the desired carboxyl end. youtube.com
The process allows for the sequential and controlled addition of amino acids to build a specific peptide sequence. youtube.com Once the coupling reaction is complete, the Boc group can be easily removed under acidic conditions, regenerating the free amine for the next coupling step. youtube.com This strategic use of protection and deprotection makes the compound highly suitable for both solution-phase and solid-phase peptide synthesis, facilitating the creation of complex and custom-designed peptides for research and pharmaceutical development. chemimpex.comsigmaaldrich.com
Incorporation into Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioactivity. This compound is frequently incorporated into peptide sequences to create these advanced peptidomimetics. chemimpex.com
A major challenge in developing peptide-based drugs is their susceptibility to degradation by proteases, the body's natural protein-degrading enzymes. The incorporation of non-natural amino acids like 4-(trifluoromethyl)-D-phenylalanine is a key strategy to overcome this limitation. nih.govnih.gov The trifluoromethyl group is sterically bulky and has strong electron-withdrawing properties, which can shield adjacent peptide bonds from enzymatic cleavage. nih.gov
A study investigating the influence of α-trifluoromethyl (α-Tfm) substituted amino acids on peptide stability demonstrated their effectiveness against the serine protease α-chymotrypsin. nih.gov Key findings from proteolysis studies revealed:
Absolute Stability: Peptides with the α-Tfm substitution at the P1 position (the amino acid residue just N-terminal to the cleavage site) showed complete resistance to cleavage by α-chymotrypsin. nih.gov
Considerable Stability: Significant proteolytic stability was also observed when the substitution was made at the P2 and P'2 positions relative to the cleavage site. nih.gov
Stereochemistry Matters: The specific 3D arrangement (absolute configuration) of the substituted amino acid significantly impacts proteolytic stability, particularly for substitutions at the P'1 position. nih.gov
However, it is important to note that the stabilizing effect of fluorination is complex and not always predictable; it depends on the specific enzyme, the fluorine content, and the position of the substitution within the peptide chain. nih.gov
The introduction of 4-(trifluoromethyl)-D-phenylalanine can profoundly influence a peptide's three-dimensional shape. The bulky and highly lipophilic trifluoromethyl group can introduce specific steric constraints and engage in unique hydrophobic or fluorous interactions within the peptide or with its biological target. chemimpex.comnih.gov
This modulation of conformation is critical for biological activity. For instance, research on opioid peptides has shown that replacing the natural amino acid Tyrosine with a different, large substituted phenylalanine derivative can dramatically alter the peptide's binding selectivity for different opioid receptor subtypes. nih.gov The study suggested that the large substituent engages in specific hydrophobic interactions with a receptor subsite, which helps to induce or stabilize a particular receptor conformation, leading to enhanced selectivity. nih.gov By forcing a peptide into a more rigid or specific bioactive conformation, the trifluoromethyl group can enhance its binding affinity and specificity for its target. chemimpex.comnih.gov
The pharmacokinetic profile of a peptide—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its success as a drug. The incorporation of this compound can favorably alter these properties. chemimpex.com
Drug Discovery and Development
The unique properties conferred by this compound make it a valuable tool in modern drug discovery and development. chemimpex.com It is used to create peptide-based drugs and small molecule inhibitors with improved efficacy and selectivity. chemimpex.com
The ability of the trifluoromethyl-phenylalanine moiety to modulate peptide conformation and increase stability is leveraged to design highly selective inhibitors and modulators for specific biological targets like enzymes and receptors. chemimpex.comnih.gov By incorporating this amino acid, researchers can fine-tune a peptide's structure to fit precisely into the binding site of a target protein, enhancing potency and reducing off-target effects.
Research has demonstrated that modifying phenylalanine is a successful strategy for developing potent and selective inhibitors for various therapeutic targets. For example:
Opioid Receptor Modulators: Analogues of opioid peptides where Tyrosine was replaced by a modified phenylalanine resulted in compounds with high potency and significantly different receptor selectivity profiles compared to the parent peptides. nih.gov
Enzyme Inhibitors: Phenylalanine-derived amides have been developed as potent and highly selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an important target in diabetes therapy. nih.gov
This strategic incorporation allows for the rational design of drug candidates with optimized pharmaceutical properties. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82317-83-7 | chemimpex.compeptide.comapeptides.com |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | chemimpex.comapeptides.com |
| Molecular Weight | 333.31 g/mol | chemimpex.comapeptides.com |
| Appearance | White to off-white powder | chemimpex.com |
| Purity | ≥ 98.5-99.5% | chemimpex.comsigmaaldrich.com |
| Melting Point | 131 - 133 °C | chemimpex.com |
Table 2: Research Findings on Peptides Containing Trifluoromethyl-Substituted Amino Acids
This table is interactive. Click on a row to see more details.
| Research Area | Finding | Implication | Source |
| Proteolytic Stability | Substitution at the P1 position confers absolute stability against α-chymotrypsin. | Greatly enhances peptide resistance to enzymatic degradation. | nih.gov |
| Receptor Selectivity | Replacing Tyr with a modified Phe in opioid peptides alters receptor selectivity. | Allows for the design of more specific receptor agonists/antagonists. | nih.gov |
| Molecular Conformation | The trifluoromethyl group can introduce steric constraints and new interactions. | Modulates the 3D structure to improve binding and activity. | chemimpex.comnih.govnih.gov |
| Pharmacokinetics | Enhanced lipophilicity and metabolic stability. | Can lead to longer in vivo half-life and improved drug exposure. | chemimpex.comnih.gov |
Enhancement of Lipophilicity and Metabolic Stability of Drug Candidates
A key feature of this compound is the presence of a trifluoromethyl (-CF3) group on the phenyl ring. chemimpex.com This group significantly enhances the lipophilicity (fat-solubility) of peptides and drug candidates into which it is incorporated. chemimpex.comchemimpex.com This increased lipophilicity can improve a molecule's ability to cross biological membranes, a critical factor for drug efficacy.
Furthermore, the incorporation of fluorinated amino acids is a well-established strategy to increase the metabolic stability of peptide-based drugs. nih.gov The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. nih.gov This leads to a longer biological half-life for the drug candidate, potentially allowing for less frequent dosing. chemimpex.comchemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance | Source(s) |
| CAS Number | 82317-83-7 | A unique identifier for the specific chemical substance. | chemimpex.compeptide.com |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | Indicates the elemental composition, highlighting the presence of the trifluoromethyl (F₃) group. | chemimpex.compeptide.com |
| Molecular Weight | 333.31 g/mol | The mass of one mole of the compound. | chemimpex.compeptide.com |
| Appearance | White to off-white powder | A basic physical property for identification. | chemimpex.com |
| Key Features | Boc protecting group, CF₃ group | The Boc group enables use in peptide synthesis, while the CF₃ group enhances lipophilicity and stability. | chemimpex.comnih.gov |
Application in Enzyme Inhibition Studies
This compound and similar derivatives are valuable tools for designing enzyme inhibitors. chemimpex.comnih.gov The unique electronic properties and steric bulk of the trifluoromethyl group can alter how a peptide binds to the active site of an enzyme, leading to potent and selective inhibition. chemimpex.com For instance, related Boc-D-phenylalanine compounds have been utilized in the synthesis of inhibitors for enzymes like PARP1. chemicalbook.com Moreover, historical studies have shown that metabolites of phenylalanine can act as inhibitors for enzymes such as 5-hydroxy tryptophan decarboxylase, establishing a precedent for this class of compounds in enzyme inhibition research. ebm-journal.org The development of selective inhibitors is crucial for creating drugs that target specific pathological pathways while minimizing off-target effects. chemimpex.com
Development of Receptor Agonists and Antagonists
The strategic incorporation of unnatural amino acids like 4-(trifluoromethyl)-D-phenylalanine is a key tactic in the development of ligands that can either activate (agonists) or block (antagonists) cellular receptors. Researchers can systematically replace natural amino acids in a known peptide ligand to probe structure-activity relationships and optimize receptor affinity and selectivity. chemimpex.com
For example, studies have focused on optimizing peptide antagonists for the formyl peptide receptor (FPR), a key player in inflammatory responses. nih.gov By substituting original phenylalanine residues with various unnatural amino acids, researchers were able to significantly improve the antagonistic potency of the peptide. nih.gov In a different context, the replacement of a tyrosine residue in an opioid peptide with a novel phenylalanine analogue resulted in a switch from an antagonist to a potent and selective agonist, demonstrating the profound impact such modifications can have on biological activity. nih.gov These examples underscore the value of this amino acid derivative in designing targeted receptor modulators for therapeutic purposes. chemimpex.com
Biochemical Research Applications
In the field of biochemistry, this compound serves as a specialized chemical probe to investigate complex biological processes at a molecular level. chemimpex.comchemimpex.com
Studying Protein Interactions
The introduction of a trifluoromethylphenyl group into a peptide allows researchers to study protein-protein or protein-ligand interactions. nih.govchemimpex.comchemimpex.com The fluorinated group acts as a structural probe, and its incorporation can modulate the binding affinity of a peptide to its target protein. nih.gov By comparing the binding of the modified peptide to the natural version, scientists can gain insights into the specific forces and contacts that govern the molecular recognition event. chemimpex.com
Investigating Enzyme Activity
This compound is used to investigate the mechanisms and activity of enzymes. chemimpex.comchemimpex.com By incorporating it into peptide substrates, researchers can study how an enzyme's activity is affected by changes in the substrate's structure. chemimpex.com In a related application, phenylalanine derivatives containing a trifluoromethyl ketone have been incorporated into peptides to create novel catalysts for chemical reactions, such as epoxidation. nih.gov This demonstrates how these modified amino acids can not only be used to study existing enzymes but also to build new peptide-based catalysts. nih.gov
Table 2: Research Applications of this compound
| Application Area | Specific Use | Key Benefit | Source(s) |
| Medicinal Chemistry | Enhancement of drug properties | Increases lipophilicity and metabolic stability of peptide drugs. | chemimpex.comchemimpex.comnih.gov |
| Enzyme Inhibition | Design of selective enzyme inhibitors | The CF₃ group can enhance binding to an enzyme's active site, leading to potent and specific inhibition. | chemimpex.comchemicalbook.com |
| Receptor Modulation | Development of receptor agonists and antagonists | Allows for fine-tuning of peptide structure to control receptor activation or blockade. | nih.govnih.gov |
| Biochemical Research | Probing protein-protein and protein-ligand interactions | The fluorinated group serves as a structural probe to understand molecular recognition. | nih.govchemimpex.comchemimpex.com |
| Site-Directed Incorporation | Precise placement into peptide sequences | Enables the creation of custom peptides with unique properties for research and therapeutic development. | chemimpex.compeptide.com |
Application in Site-Directed Non-Natural Amino Acid Incorporation
A primary and essential application of this compound is its use as a building block for the site-directed incorporation of a non-natural amino acid into a peptide chain. chemimpex.comvwr.com This process is typically achieved through solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. peptide.compeptide.com
In SPPS, a peptide is assembled in a stepwise fashion on a solid support. The Boc protecting group on the nitrogen of this compound is crucial; it ensures that the amino acid can be added to the growing peptide chain in a controlled manner at a specific, predetermined position ("site-directed"). chemimpex.compeptide.com Once the coupling reaction is complete, the Boc group is removed with an acid like trifluoroacetic acid (TFA), revealing a new N-terminus ready for the addition of the next amino acid in the sequence. peptide.com This ability to precisely place this and other unnatural amino acids allows for the creation of novel peptides with tailored properties, such as enhanced stability, altered receptor-binding profiles, or unique catalytic functions. chemimpex.comnih.gov
Genetic Code Expansion Methodologies
Genetic code expansion (GCE) is a suite of techniques that enables the introduction of ncAAs at specific positions within a protein's sequence, moving beyond the canonical 20 amino acids. nih.govfrontiersin.org This process allows for the precise tailoring of protein structure and function to investigate biological mechanisms or create proteins with new therapeutic or industrial applications. nih.govnih.govacs.org
The most prevalent methodology for GCE involves the repurposing of a codon that normally signals the termination of protein synthesis, such as the amber stop codon (UAG). acs.org This is achieved using an orthogonal translation system (OTS), which functions in parallel to the host cell's own protein synthesis machinery without cross-reactivity. nih.govbiorxiv.org An OTS is comprised of two key components: an engineered aminoacyl-tRNA synthetase (o-aaRS) and its corresponding orthogonal transfer RNA (o-tRNA). frontiersin.org The o-aaRS is specifically evolved to recognize and attach a desired ncAA, such as this compound, to the o-tRNA. The o-tRNA is engineered to recognize the reassigned codon (e.g., UAG) in the messenger RNA (mRNA) and deliver the ncAA to the ribosome for incorporation into the growing polypeptide chain. youtube.com
The use of N-terminally protected amino acids is a known strategy in the field. Early work demonstrated that a transient Boc-protecting group could be used on an amino acid to successfully synthesize a functional tRNA charged with an ncAA, facilitating its incorporation into a polypeptide chain. nih.gov
Engineered Aminoacyl-tRNA Synthetases and tRNA Pairs
The central challenge in incorporating a novel ncAA is the development of a suitable o-aaRS/tRNA pair. acs.org The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from certain archaea are exceptionally well-suited for this purpose. mdpi.com The PylRS/tRNAPyl pair is naturally orthogonal in common host organisms like E. coli and eukaryotic cells, meaning it does not interfere with the host's translational machinery. nih.govnih.gov Furthermore, the PylRS active site is highly adaptable, or "promiscuous," making it an excellent scaffold for engineering to accept a wide variety of ncAAs. nih.gov
Significant research has focused on mutating the active site of PylRS to alter its substrate specificity. A double mutant, PylRS(N346A/C348A), has proven particularly effective for incorporating numerous phenylalanine derivatives. nih.govacs.org This engineered enzyme relaxes the substrate specificity, allowing it to recognize and utilize analogs with substitutions on the phenyl ring, including those with halides and trifluoromethyl groups. nih.govacs.org
Incorporating D-amino acids presents an additional layer of difficulty due to the stereoselectivity of both the synthetase and the ribosome. To address this, rational design strategies have been employed to create PylRS mutants capable of recognizing D-amino acids. One such mutant, designated DFRS2 , was specifically engineered to charge tRNAPyl with D-phenylalanine analogs. researchgate.net While its catalytic efficiency is lower for D-amino acids compared to their L-counterparts, DFRS2 demonstrates a clear ability to aminoacylate D-amino acids, overcoming the first major barrier to their ribosomal incorporation. mdpi.com This makes the incorporation of this compound into proteins a feasible, albeit challenging, endeavor.
| Engineered Synthetase | Key Mutations | Substrate Class | Reference |
|---|---|---|---|
| PylRS(N346A/C348A) | N346A, C348A | Phenylalanine and its meta- or ortho-substituted derivatives (including trifluoromethyl) | nih.govacs.org |
| DFRS2 | Based on PylRS with mutations including N346A and C348A | D-Phenylalanine analogs (including D-3-trifluoromethylphenylalanine) | mdpi.comresearchgate.net |
Use in Fluoro-Stabilization Effect Studies
The introduction of fluorinated amino acids into peptides and proteins is a widely used strategy to modulate their properties. The trifluoromethyl (-CF₃) group, in particular, offers unique electronic and steric characteristics. While direct studies focusing solely on the "fluoro-stabilization effect" of 4-(trifluoromethyl)-D-phenylalanine are not widely documented, the impact of the trifluoromethyl group on peptide and protein stability can be inferred from its known physicochemical properties and applications.
The trifluoromethyl group is strongly electron-withdrawing and significantly more hydrophobic than a methyl group or hydrogen atom. This increased hydrophobicity can enhance the stability of a protein's folded structure by promoting more favorable packing within the hydrophobic core. nih.gov Peptides containing such modifications have shown markedly increased resistance to proteolytic degradation compared to their non-fluorinated linear counterparts. nih.gov
| Property | Phenylalanine | 4-(Trifluoromethyl)-phenylalanine | Impact of -CF₃ Group |
|---|---|---|---|
| Hydrophobicity | Moderate | High | Increases hydrophobic interactions, potentially stabilizing the folded state. |
| Electronic Effect | Neutral | Strongly Electron-Withdrawing | Alters the electronic nature of the aromatic ring, which can influence non-covalent interactions. |
| Biophysical Probe | Standard NMR signals (¹H, ¹³C) | Sensitive ¹⁹F NMR probe | Enables detailed studies of local protein environment, conformation, and dynamics. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Trifluoromethyl Group on Biological Activity and Potency
The substitution of a methyl group or hydrogen with a trifluoromethyl group is a common tactic in drug design to modulate a molecule's physicochemical properties and enhance its biological profile. The CF3 group is highly electronegative, lipophilic, and metabolically stable, which can profoundly impact a compound's potency and activity.
The introduction of a trifluoromethyl group can lead to enhanced biological activity through several mechanisms:
Increased Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. researchgate.netresearchgate.net
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative processes. This can prolong the half-life of a drug. researchgate.net
Binding Affinity : The strong electron-withdrawing nature of the CF3 group can alter the electron distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions, improved hydrogen bonding, and stronger binding to target proteins. researchgate.netacs.org
While the replacement of a methyl group with a trifluoromethyl group does not improve bioactivity on average across all cases, statistical analysis of thousands of compound pairs reveals its potential for significant impact. In approximately 9.19% of cases, this substitution can increase biological activity by at least one order of magnitude. researchgate.netacs.org For instance, SAR studies have shown that including a CF3 group at the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to the non-fluorinated analog. mdpi.com The energy gains from such substitutions are often driven by favorable changes in electrostatic energy or solvation free energy. researchgate.netacs.org
In the context of antimicrobial agents, the strategic placement of a CF3 group has been shown to be crucial for potency. In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, compounds with bromo and trifluoromethyl substitutions were found to be the most potent, inhibiting the growth of multiple S. aureus strains with low Minimum Inhibitory Concentration (MIC) values.
| Compound | Substitutions | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| Compound 19 | Chloro, Fluoro | 1.56 |
| Compound 20 | Chloro, Fluoro | 1.56 |
| Compound 24 | Methoxy, Trifluoromethyl | Moderate Inhibition |
| Compound 25 | Bromo, Trifluoromethyl | 0.78 |
Conformational Analysis of Derivatives within Peptidomimetics
Incorporating Boc-4-(trifluoromethyl)-D-phenylalanine into a peptide backbone can significantly influence its conformational preferences. The steric bulk and electronic properties of the trifluoromethyl group can restrict the rotation around the chi (χ) angles of the amino acid side chain and affect the main-chain phi (φ) and psi (ψ) dihedral angles. This conformational constraint can be advantageous in drug design, as it can pre-organize the peptidomimetic into a bioactive conformation that fits a specific receptor binding site, thereby reducing the entropic penalty upon binding.
High-level ab initio molecular orbital calculations on model peptides containing a trifluoromethyl side-chain have been used to determine its influence on conformational possibilities. capes.gov.br Studies on other fluorinated peptidomimetics, such as those containing trifluoromethylalkenes, have shown that these mimics can adopt highly organized and stable structures. nih.gov These findings suggest that the CF3 group can impart greater conformational stability to a polypeptide. nih.gov The use of analytical methods like Peptide Conformation Distribution (PCD) plots and Peptidomimetic Analysis (PMA) maps allows for a quantitative and visual evaluation of how well a mimetic's conformation matches a target peptide motif. nih.gov
Influence on Receptor Binding and Selectivity
The unique properties of the 4-(trifluoromethyl)-D-phenylalanine side chain can be leveraged to enhance both binding affinity and selectivity for a specific biological target. The CF3 group can engage in non-canonical interactions within a receptor's binding pocket, such as orthogonal multipolar interactions (F−Cδ+···C=Oδ−) and halogen bonds, which are not possible with a standard phenylalanine residue.
These interactions can contribute to a tighter binding affinity. Furthermore, the specific steric and electronic profile of the trifluoromethylated phenyl ring can be used to achieve selectivity. If a receptor family has subtypes with subtle differences in their binding pocket architecture, the precise fit (or steric clash) of the CF3 group can be exploited to favor binding to one subtype over another. For example, fluorinated phenylalanine derivatives have been essential in the development of potent and highly selective cholecystokinin-2 (CCK2) receptor antagonists. nih.gov The gains in binding energy achieved through trifluoromethyl substitution on a benzene ring can be substantial, driven largely by electrostatic energy. researchgate.netacs.org
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational methods are indispensable tools for understanding the SAR of compounds containing this compound at a molecular level. Techniques such as quantum mechanics/molecular mechanics (QM/MM) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can elucidate the energetic contributions of the trifluoromethyl group to ligand-receptor binding. acs.org These methods have shown that the large energy gains from CF3 substitution are often driven by electrostatic and solvation energies. researchgate.netacs.org
Design of Analogs with Modified Pharmacological Profiles
The knowledge gained from SAR studies of this compound is actively applied in the rational design of novel therapeutic agents with improved pharmacological profiles. This building block is used to create analogs with enhanced potency, selectivity, metabolic stability, and bioavailability.
A prominent example is in the development of HIV-1 capsid (CA) inhibitors. mdpi.comnih.gov Based on the structure of known inhibitors bound to the CA protein, novel phenylalanine derivatives are designed and synthesized to optimize interactions within the binding pocket. The Ugi four-component reaction is one efficient method used to create libraries of these peptidomimetics for SAR exploration. mdpi.com Similarly, trifluoroethylamine isosteres, which mimic the peptide bond's transition state, have been used in the design of potent enzyme inhibitors like the cathepsin K inhibitor odanacatib. mdpi.com By systematically modifying structures with building blocks like this compound, medicinal chemists can fine-tune molecular properties to achieve a desired therapeutic effect.
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Analysis of Boc-4-(trifluoromethyl)-D-phenylalanine and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct structural motifs. The aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as two doublets in the downfield region (around 7.4-7.6 ppm), a pattern characteristic of para-substitution. The α-proton of the amino acid is observed in the 4.3-4.6 ppm range, while the β-protons (the CH₂ group) appear as a multiplet around 3.1-3.3 ppm. nih.gov The nine equivalent protons of the Boc protecting group give rise to a prominent singlet at approximately 1.4 ppm. The acidic proton of the carboxyl group is often broad or not observed, depending on the solvent used.
¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the Boc group and the carboxylic acid are found far downfield (155-157 ppm and 170-175 ppm, respectively). chemicalbook.comnih.gov The carbon of the trifluoromethyl group itself appears as a quartet (due to C-F coupling) around 124 ppm, with the aromatic carbon it's attached to also showing a shift. The remaining aromatic carbons resonate in the 125-140 ppm range. youtube.com The α-carbon is typically found near 55 ppm, while the β-carbon is around 37 ppm. The quaternary carbon and the methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively. chemicalbook.comhmdb.ca
| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic | C₆H₄ | 7.4 - 7.6 (m) | 125 - 140 |
| Alpha-Carbon | α-CH | ~4.5 (m) | ~55 |
| Beta-Carbon | β-CH₂ | ~3.2 (m) | ~37 |
| Boc Group | -C(CH₃)₃ | ~1.4 (s) | ~28 (CH₃), ~80 (Quaternary C) |
| Carbonyl | Boc C=O | - | ~156 |
| Carboxyl | -COOH | Broad (or not observed) | ~174 |
| Trifluoromethyl | -CF₃ | - | ~124 (q) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the spectrum is characterized by several key absorption bands. A broad band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. The N-H stretch of the Boc-carbamate typically appears around 3300-3500 cm⁻¹. yildiz.edu.tr Strong absorptions for the two carbonyl groups (from the Boc protector and the carboxylic acid) are observed in the 1650-1750 cm⁻¹ region. chemicalbook.com The strong C-F stretching vibrations of the trifluoromethyl group are characteristically found in the 1000-1350 cm⁻¹ range. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Urethane | N-H Stretch | 3300 - 3500 |
| Carbonyls (Boc & COOH) | C=O Stretch | 1650 - 1750 (Strong) |
| Trifluoromethyl | C-F Stretch | 1000 - 1350 (Strong, Multiple Bands) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Weight: 333.31 g/mol ), electrospray ionization (ESI) is a common method. chemimpex.comresearchgate.net The parent ion may be observed as the protonated molecule [M+H]⁺ at m/z 334.3 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. A characteristic fragmentation pattern involves the loss of the Boc group (100 Da) or components thereof, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group.
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 334.3 |
| [M+Na]⁺ | Sodium Adduct | 356.3 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene | 278.3 |
| [M-Boc+H]⁺ | Loss of Boc group | 234.3 |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for confirming its enantiomeric integrity. sigmaaldrich.com
For purity analysis, a reversed-phase HPLC method is typically employed, often using a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, both often containing a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid, allows for the separation of the main compound from any impurities. helixchrom.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial preparations of this compound often specify a purity of ≥98% or higher as determined by HPLC. chemimpex.comsigmaaldrich.com
Chiral analysis is critical to ensure that the D-enantiomer has not racemized during synthesis or storage. This is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for the separation of enantiomers of amino acid derivatives. researchgate.netsigmaaldrich.com Under specific mobile phase conditions, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), the two enantiomers (D and L) will interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification. nih.gov Derivatization with a chiral agent, such as Marfey's reagent (FDAA), can also be used to form diastereomers that can then be separated on a standard achiral column. nih.gov
X-ray Crystallography for Ligand-Receptor Complex Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including complex biological assemblies like ligand-receptor complexes. numberanalytics.comnih.gov While obtaining a crystal structure of this compound itself is feasible, its true power in a research context is realized when it is part of a larger molecule, such as a peptide inhibitor, bound to its protein target. nih.gov
By co-crystallizing a peptide containing a 4-(trifluoromethyl)-D-phenylalanine residue with its target receptor, researchers can obtain an atomic-resolution map of the binding site. aimspress.com This structural data is invaluable for:
Visualizing Binding Interactions: It allows for the precise identification of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the receptor. The trifluoromethyl group can participate in unique interactions, such as fluorine-protein contacts, which can significantly enhance binding affinity and selectivity.
Understanding Structure-Activity Relationships (SAR): The crystal structure provides a rational basis for understanding why a particular modification, like the introduction of the CF₃ group, leads to improved biological activity.
Guiding Rational Drug Design: The detailed structural information of the complex can guide the design of next-generation inhibitors with improved potency and specificity. nih.gov The process involves obtaining high-quality crystals of the protein-ligand complex and then analyzing the X-ray diffraction patterns to calculate an electron density map, from which the atomic model is built. nih.govictp.it
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.gov It is particularly valuable for determining the binding kinetics—the association rate (kₐ) and dissociation rate (kₑ)—and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov
In a typical SPR experiment involving a derivative of this compound (for instance, after its incorporation into a peptide and deprotection), the target receptor is immobilized on the surface of a sensor chip. nih.gov A solution containing the peptide ligand is then flowed over the surface. Binding of the ligand to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
The resulting data, plotted in a sensorgram (RU vs. time), provides kinetic information:
Association Phase: The rate at which the signal increases as the ligand binds to the receptor is used to determine the association rate constant (kₐ).
Dissociation Phase: After the injection of the ligand is stopped, the rate at which the signal decreases as the ligand dissociates from the receptor is used to determine the dissociation rate constant (kₑ).
Equilibrium Dissociation Constant (Kₑ): This constant is calculated as the ratio of the dissociation and association rates (Kₑ = kₑ/kₐ) and is a direct measure of the binding affinity. Lower Kₑ values indicate stronger binding. mdpi.com
This technique is crucial for quantifying the impact of the trifluoromethyl-phenylalanine modification on the binding affinity and residence time of a ligand to its biological target. nih.gov
| Parameter | Symbol | Unit | Description |
|---|---|---|---|
| Association Rate Constant | kₐ | M⁻¹s⁻¹ | The rate of complex formation. |
| Dissociation Rate Constant | kₑ | s⁻¹ | The rate of complex decay. |
| Equilibrium Dissociation Constant | Kₑ | M | Measure of binding affinity (kₑ/kₐ). |
Metabolic Studies and in Vivo Fate of Trifluoromethylated Phenylalanine Derivatives
Metabolism of Trifluoromethylated Phenylalanine Analogs
The metabolism of native L-phenylalanine is a well-established pathway, primarily occurring in the liver. The principal metabolic route involves the irreversible hydroxylation of phenylalanine at the para-position of the phenyl ring by the enzyme phenylalanine hydroxylase, which converts it into tyrosine. davuniversity.org This reaction requires tetrahydrobiopterin (B1682763) as a cofactor. davuniversity.orgyoutube.com Subsequently, tyrosine undergoes transamination to form p-hydroxyphenylpyruvate, which is further catabolized into fumarate (B1241708) and acetoacetate. davuniversity.org Therefore, phenylalanine is classified as both a glucogenic and ketogenic amino acid.
The introduction of a trifluoromethyl (-CF3) group at the 4-position (para-position) of the phenylalanine ring fundamentally alters this metabolic pathway. This substitution effectively blocks the primary site of enzymatic hydroxylation. mdpi.com The carbon-fluorine bond is exceptionally strong, and the -CF3 group is highly resistant to oxidative metabolism. researchgate.netresearchgate.net Consequently, 4-(trifluoromethyl)-phenylalanine analogs cannot be converted to tyrosine, preventing their entry into the standard catabolic cascade.
This metabolic blockade is a deliberate strategy used in drug design to enhance the stability and prolong the biological half-life of drug candidates. mdpi.comresearchgate.net Instead of undergoing aromatic oxidation, the metabolic fate of such compounds is shifted towards other potential pathways, which may include:
Deamination and subsequent oxidation of the amino acid side chain.
Conjugation reactions (Phase II metabolism), where the carboxylic acid or amino group is conjugated with molecules like glucuronic acid, sulfate, or glycine (B1666218) to increase water solubility and facilitate excretion. ljmu.ac.uk
For N-protected analogs like Boc-4-(trifluoromethyl)-D-phenylalanine, the initial metabolic step would likely involve the cleavage of the tert-butoxycarbonyl (Boc) protecting group, releasing the free amino acid, which would then be subject to the metabolic pathways available to it.
Studies on related fluorinated amino acids have shown that they can be incorporated into proteins, potentially altering protein structure and function, which represents another aspect of their in vivo fate. nih.gov
Electron-Withdrawing Effects of Trifluoromethyl Group on Metabolism
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry. nih.gov This property has profound implications for the metabolic stability of the molecule to which it is attached. The strong inductive effect of the three fluorine atoms significantly reduces the electron density of the aromatic ring. mdpi.comnih.gov
This deactivation of the aromatic ring makes it much less susceptible to electrophilic attack by the oxidative enzymes of the cytochrome P450 (CYP450) family, which are primary drivers of Phase I drug metabolism. mdpi.com The electron-poor nature of the trifluoromethyl-substituted phenyl ring resists the oxidative addition reactions that are common for unsubstituted or electron-rich aromatic systems. mdpi.comresearchgate.net This increased resistance to metabolic degradation is a key reason for the incorporation of the -CF3 group into drug candidates. researchgate.netmdpi.com
The table below summarizes the key properties of the trifluoromethyl group and their direct impact on metabolic processes.
| Property of Trifluoromethyl (-CF3) Group | Description | Effect on Metabolism |
|---|---|---|
| Strong Electron-Withdrawing Nature | The high electronegativity of the three fluorine atoms pulls electron density away from the attached phenyl ring. researchgate.netnih.gov | Deactivates the aromatic ring, making it resistant to oxidative metabolism by CYP450 enzymes. mdpi.com |
| High C-F Bond Strength | The bond between carbon and fluorine is one of the strongest single bonds in organic chemistry. | The -CF3 group itself is exceptionally stable and not readily cleaved or metabolized. researchgate.net |
| Metabolic Blocking | When placed at a site that is normally metabolized (e.g., the 4-position of phenylalanine), it physically prevents the enzymatic reaction. mdpi.com | Blocks the primary metabolic pathway (hydroxylation), forcing the body to use alternative, often slower, clearance mechanisms. davuniversity.org |
| Increased Lipophilicity | The -CF3 group is more lipophilic (fat-soluble) than a hydrogen atom or a methyl group. mdpi.comresearchgate.net | Can influence tissue distribution, membrane permeability, and binding to plasma proteins, indirectly affecting access to metabolic enzymes. mdpi.com |
Pharmacokinetic Investigations in Biological Systems
Detailed pharmacokinetic studies specifically on this compound are not widely available in the public domain. However, based on its structure and data from related analogs, a pharmacokinetic profile can be predicted. The introduction of a trifluoromethyl group generally enhances metabolic stability, which is expected to decrease systemic clearance and prolong the elimination half-life compared to non-fluorinated counterparts. mdpi.commdpi.com
The in vivo fate of structurally related compounds provides valuable insight. For instance, studies on 18F-labeled fluoroalkyl phenylalanine analogs developed for Positron Emission Tomography (PET) imaging demonstrate how these molecules behave in biological systems. A study involving fluoroethyl-phenylalanine ([18F]FEP) showed specific accumulation in tumor cells, indicating that these amino acid analogs are recognized and transported by cellular systems, likely the large neutral amino acid transporter (LAT1). nih.gov The biodistribution data highlights the compound's ability to accumulate in target tissues.
The table below presents in vivo tumor uptake data for the analog [18F]FEP in a glioma cell model, illustrating the potential for tissue-specific accumulation.
| Compound | Time Point (minutes) | Tumor-to-Background Ratio | Key Finding |
|---|---|---|---|
| [18F]FEP (Analog) | 60 | 1.45 | Demonstrates specific accumulation in tumor tissue in vivo. nih.gov |
Note: The data presented is for the analog (S)-2-amino-3-(4-(2-[18F]fluoroethyl)phenyl)propanoic acid ([18F]FEP), not this compound, and serves to illustrate the in vivo behavior of a related fluoro-phenylalanine derivative.
Emerging Research Areas and Future Perspectives
Development of Novel Therapeutic Agents based on Boc-4-(trifluoromethyl)-D-phenylalanine
The incorporation of fluorinated amino acids into peptides and other molecules is a well-established strategy in medicinal chemistry to enhance therapeutic properties. nih.gov this compound serves as a critical building block in this endeavor. chemimpex.comchemimpex.com The presence of the trifluoromethyl (-CF3) group can significantly alter the pharmacokinetic and pharmacodynamic profile of a parent compound. chemimpex.com This group is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross biological membranes and resist degradation in the body. chemimpex.com
These characteristics make the compound an ideal starting point for designing novel therapeutic agents, particularly selective inhibitors and modulators for various biological targets. chemimpex.comchemimpex.com Researchers utilize this derivative to create peptides with improved stability and biological activity. chemimpex.com For instance, fluorinated phenylalanines have been instrumental in developing anticancer drugs; a notable example is melflufen, a derivative of 4-fluoro-ʟ-phenylalanine, which has been in clinical trials for treating multiple myeloma. nih.gov While a different isomer, this highlights the therapeutic potential of the core fluorinated phenylalanine structure. nih.gov The D-configuration of this compound can also contribute to increased resistance against proteolytic enzymes, further prolonging the active life of a peptide-based drug.
Table 1: Impact of the Trifluoromethyl Group on Therapeutic Potential
| Property | Enhancement due to -CF3 Group | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The strong carbon-fluorine bond resists enzymatic cleavage, slowing down metabolic degradation. chemimpex.com |
| Lipophilicity | Increased | The -CF3 group increases the molecule's fat-solubility, potentially improving membrane permeability and absorption. chemimpex.com |
| Binding Affinity | Can be modified | The electron-withdrawing nature of the group can alter interactions with biological targets, leading to enhanced selectivity and potency. chemimpex.com |
| Proteolytic Resistance | Increased (from D-amino acid) | The D-configuration is not recognized by many natural proteases, increasing the peptide's half-life. |
Advancements in Biocatalytic Synthesis for Scalable Production
The large-scale, cost-effective, and environmentally benign production of enantiomerically pure unnatural amino acids like this compound is a significant challenge for the pharmaceutical and biotechnology industries. researchgate.netnih.gov Traditional chemical synthesis methods can be labor-intensive, often require hazardous reagents, and may produce racemic mixtures that necessitate difficult purification steps. nih.gov To overcome these limitations, research has increasingly focused on biocatalytic and chemo-enzymatic approaches. researchgate.net
Enzymes offer a highly selective and efficient alternative for synthesizing non-canonical amino acids. nih.govrsc.org Asymmetric synthesis using enzymes such as transaminases and dehydrogenases can convert substrates into their optically pure forms with a theoretical yield of 100%. rsc.org Another powerful method is the deracemisation of racemic starting materials, which combines an enantioselective oxidase biocatalyst with a non-selective chemical reducing agent. researchgate.net This process can achieve an enantiomeric excess greater than 99% and product yields over 90%, comparing favorably to classical resolution methods that have a maximum theoretical yield of 50%. researchgate.net Although nature's enzymes may have limitations in terms of stability or substrate scope for unnatural molecules, they can be improved through protein engineering. nih.govrsc.org These biocatalytic strategies are being developed to be robust and scalable, offering a competitive and sustainable route for the industrial production of valuable intermediates like this compound. researchgate.net
Table 2: Comparison of Synthesis Methods for Unnatural Amino Acids
| Feature | Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Stereoselectivity | Often low, produces racemic mixtures | High, produces enantiomerically pure products |
| Reaction Conditions | Often harsh (extreme pH, temperature, organic solvents) | Mild (aqueous media, physiological pH/temp) |
| Protecting Groups | Frequently required, adding steps | Generally not needed nih.gov |
| Environmental Impact | Can use hazardous reagents and produce significant waste nih.gov | More environmentally benign ("greener") |
| Theoretical Yield | Variable | Can approach 100% (asymmetric synthesis) rsc.org |
| Scalability | Established but can be complex | A key area of current research and development researchgate.net |
Integration into Advanced Protein Engineering and Directed Evolution Studies
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for creating novel functions and enhancing protein stability. rsc.orgstonybrook.edu Fluorinated amino acids, in particular, are valuable probes and building blocks in protein design. rsc.orgnih.gov The incorporation of this compound into a protein can confer unique properties, such as increased thermal stability and altered folding dynamics, due to the unique electronic and steric nature of the fluorinated side chain. rsc.orgstonybrook.edu The ¹⁹F nucleus also serves as a sensitive probe for NMR spectroscopy, allowing for detailed studies of protein structure and dynamics without the background noise present in proton NMR. rsc.org
Directed evolution further expands these possibilities by allowing scientists to fine-tune the properties of proteins containing unnatural amino acids. nih.govnih.gov This laboratory process mimics natural selection to evolve proteins with desired traits. asm.org For example, researchers have used directed evolution to significantly boost the catalytic efficiency of designer enzymes that feature an unnatural amino acid in their active site. nih.gov In one study, mutations surrounding a catalytic unnatural amino acid increased the enzyme's turnover frequency by almost 100-fold. nih.gov Similarly, directed evolution has been used to identify locations within a protein, like Green Fluorescent Protein (GFP), that are tolerant to the insertion of bulky unnatural amino acids, leading to new functionalities such as photoswitching fluorescence. rsc.org By combining the unique chemistry of this compound with the power of directed evolution, researchers can create bespoke proteins and enzymes for a wide range of applications in biocatalysis and materials science. nih.govgsu.edu
Table 3: Research Findings in Directed Evolution with Unnatural Amino Acids (nAAs)
| Protein Studied | Unnatural Amino Acid | Key Finding | Reference |
|---|---|---|---|
| Designer Hydrazone Formation Enzyme | p-aminophenylalanine | Consecutive rounds of directed evolution boosted the enzyme's turnover rate (kcat) by nearly 100-fold. | nih.gov |
| Green Fluorescent Protein (GFP) | Aromatic nAAs (e.g., p-azidophenylalanine) | Identified novel sites that modulate fluorescence and conferred environmentally sensitive photoswitching capabilities. | rsc.org |
Exploration in Radiopharmaceutical Development and Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique used extensively in oncology. nih.gov Its effectiveness relies on radiolabeled tracers that accumulate in tumor tissues. frontiersin.org While ¹⁸F-FDG is the most common PET tracer, radiolabeled amino acids are an important class of imaging agents that often provide better contrast in certain cancers, such as brain tumors, where background glucose metabolism is high. nih.govfrontiersin.org
Amino acids labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) are particularly advantageous due to the favorable half-life of ¹⁸F and its low positron energy, which allows for high-resolution imaging. nih.govoncotarget.com Several ¹⁸F-labeled amino acids, such as ¹⁸F-FET and ¹⁸F-FDOPA, are well-established for the clinical imaging of gliomas, neuroendocrine tumors, and prostate cancer. nih.govfrontiersin.org The structure of 4-(trifluoromethyl)-D-phenylalanine makes it a compound of interest for exploration in this field. The phenylalanine scaffold is a proven vector for targeting tumor cells, which exhibit upregulated amino acid transport. frontiersin.org By synthetically replacing one of the stable fluorine atoms in the trifluoromethyl group with the ¹⁸F isotope, it may be possible to create a novel PET tracer. Such a tracer could offer new insights into tumor metabolism and potentially provide a new tool for cancer diagnosis, staging, and monitoring treatment response. nih.govfrontiersin.org
Table 4: Examples of Clinically Utilized ¹⁸F-Labeled Amino Acid PET Tracers
| Tracer Name | Abbreviation | Primary Clinical Application | Reference |
|---|---|---|---|
| 6-[¹⁸F]-L-fluoro-L-3,4-dihydroxyphenylalanine | ¹⁸F-FDOPA | Neuroendocrine tumors, Gliomas | nih.govfrontiersin.org |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine | ¹⁸F-FET | Gliomas (brain tumors) | nih.govfrontiersin.org |
| anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid | ¹⁸F-FACBC (Fluciclovine) | Prostate cancer | frontiersin.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Boc-4-(trifluoromethyl)-D-phenylalanine with high enantiomeric purity?
- Methodology : Use chiral derivatization agents like (R)- or (S)-MTPA-Cl (Mosher’s acid chloride) to confirm stereochemical fidelity via <sup>1</sup>H/<sup>19</sup>F NMR analysis. Avoid racemization during Boc-protection by employing racemization-free coupling reagents (e.g., Boc-Oxyma) .
- Data : Mosher amide analysis shows diamagnetic anisotropy shifts (Δδ up to 0.5 ppm) between diastereomers, ensuring ≥98% enantiomeric excess (ee) .
Q. How can HPLC methods differentiate this compound from its L-enantiomer or unprotected analogs?
- Methodology : Use reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak® IA) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Retention time differences (ΔRT ≥ 2.1 min) between enantiomers confirm resolution .
- Data : D/L-enantiomer separation achieves baseline resolution (Rs > 1.5) under isocratic conditions (85:15 acetonitrile/water) .
Q. What role does the trifluoromethyl group play in peptide stability studies?
- Methodology : Incorporate the compound into model peptides (e.g., Gly-X-Gly tripeptides) and assess stability via enzymatic degradation assays (e.g., chymotrypsin digestion). The CF3 group enhances steric hindrance, reducing protease susceptibility by ~40% compared to unmodified phenylalanine .
Advanced Research Questions
Q. How do molecularly imprinted polymers (MIPs) discriminate this compound from structurally similar analogs?
- Methodology : Synthesize MIPs using the compound as a template and evaluate cross-reactivity via batch rebinding studies. Measure binding affinity (Kd) for analogs like Boc-4-chloro-D-phenylalanine.
- Data : MIPs show 12-fold higher selectivity for the CF3-substituted analog (Kd = 0.8 μM) vs. chloro-substituted derivatives (Kd = 10 μM) due to stronger hydrophobic interactions .
Q. What computational strategies predict the pharmacokinetic behavior of this compound in vivo?
- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to calculate logP values (2.1 ± 0.3) and plasma protein binding (85–90%). Validate with in vivo t1/2 measurements (e.g., 7.67 h for D-phenylalanine derivatives in murine models) .
Q. How does the compound interact with D-amino acid oxidase (DAO) in enzyme activation studies?
- Methodology : Measure DAO activity via spectrophotometric assays (λ = 450 nm) using PEGylated DAO (PEG-fDAO). The CF3 group lowers Km by 24–40× compared to unmodified D-proline (Km = 1.2 mM vs. 30 mM) .
Methodological Challenges & Solutions
Addressing solubility limitations in aqueous biological assays :
- Solution : Use co-solvents (e.g., 10% DMSO/PBS) or PEGylation to increase solubility from 0.1 mg/mL to 5 mg/mL. Confirmed via dynamic light scattering (DLS) .
Resolving spectral overlap in fluorescence-based enantiomeric analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
